5-But-2-enyl-2,3,4-trihydroxybenzaldehyde
Description
5-But-2-enyl-2,3,4-trihydroxybenzaldehyde is a phenolic aldehyde derivative characterized by a benzaldehyde core substituted with hydroxyl groups at positions 2, 3, and 4, and a but-2-enyl chain at position 4. The compound’s structure combines polar hydroxyl and aldehyde functionalities with a hydrophobic unsaturated alkyl chain, conferring unique physicochemical properties.
Properties
IUPAC Name |
5-but-2-enyl-2,3,4-trihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-3-4-7-5-8(6-12)10(14)11(15)9(7)13/h2-3,5-6,13-15H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDPPZMIBBLYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1=CC(=C(C(=C1O)O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,3,4-trihydroxybenzaldehyde typically involves three main steps:
- Phenolic hydroxyl protection to selectively mask hydroxyl groups.
- Formylation to introduce the aldehyde functionality.
- Deprotection to regenerate the free hydroxyl groups on the aromatic ring.
This approach is widely adopted due to the need to control the reactivity of multiple hydroxyl groups and achieve high purity and yield.
Synthesis from Pyrogallol (Preferred Industrial Route)
A patented method (CN112830872A) describes a highly efficient synthesis starting from pyrogallol (1,2,3-trihydroxybenzene), which is inexpensive and readily available:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Phenolic hydroxyl protection | Pyrogallol, triethylamine (0.05 eq), diphenyl carbonate (1.1 eq), methyl tert-butyl ether (solvent), reflux 6-8 h | Formation of protected intermediate (Compound B) | 95-97% (96.3% typical) |
| 2. Formylation | Aluminum (III) chloride, low temperature (0-5 °C), methyl tert-butyl ether | Introduction of formyl group to protected intermediate (Compound C) | Not specified |
| 3. Deprotection | Water, reflux | Removal of protecting groups to yield 2,3,4-trihydroxybenzaldehyde (Compound D) | High purity product |
The process involves refluxing pyrogallol with diphenyl carbonate and triethylamine to protect phenolic hydroxyls, followed by formylation under Lewis acid catalysis, and finally deprotection by hydrolysis. The method boasts advantages such as low cost, simple operation, high yield, and environmental benefits due to reduced waste generation.
Alternative Natural Source-Based Method
Another innovative approach uses Amur maple leaf (Acer ginnala) as a raw material, exploiting its tannin content:
- Extraction of tannin structures containing ester and ether bonds.
- Hydrolysis to yield gallic acid and saccharides.
- Decarboxylation of gallic acid at 175-210 °C in solvents like N,N-dimethylformamide (DMF) or 1,3-dimethyl-2-imidazolidinone (DMI) to produce pyrogallol.
- Hydroxylation of pyrogallol to yield 2,3,4-trihydroxybenzaldehyde.
This method provides a sustainable, low-cost alternative suitable for industrial scale-up, leveraging renewable biomass and simplifying the synthetic route.
Introduction of the But-2-enyl Side Chain
General Considerations
The defining feature of 5-But-2-enyl-2,3,4-trihydroxybenzaldehyde is the but-2-enyl substituent at the 5-position of the aromatic ring. This requires selective alkylation or alkenylation of the 2,3,4-trihydroxybenzaldehyde core.
Synthetic Routes
While detailed experimental protocols specifically for 5-But-2-enyl-2,3,4-trihydroxybenzaldehyde are limited in public literature, general synthetic strategies include:
- Electrophilic substitution : Using a suitable but-2-enyl halide or equivalent electrophile under controlled conditions to alkylate the aromatic ring at the 5-position.
- Cross-coupling reactions : Such as Suzuki or Heck coupling, starting from halogenated trihydroxybenzaldehyde derivatives and but-2-enyl boronic acids or alkenes.
- Direct modification of natural phenolic compounds : Modifying naturally occurring phenols with butenyl side chains to obtain the target compound.
The synthesis relies on the prior availability of high-purity 2,3,4-trihydroxybenzaldehyde and careful control of reaction conditions to preserve the sensitive hydroxyl and aldehyde functionalities.
Summary Table of Preparation Methods
Research Discoveries and Industrial Implications
- The pyrogallol-based synthetic route is well-established with demonstrated high yields and environmental advantages, making it suitable for industrial production of 2,3,4-trihydroxybenzaldehyde, a critical precursor.
- The Amur maple leaf method introduces a novel biomass-derived pathway, addressing sustainability and cost concerns in large-scale manufacture.
- The functionalization with but-2-enyl groups remains a specialized synthetic challenge, often requiring tailored organic synthesis techniques to maintain the integrity of the polyhydroxybenzaldehyde core.
- These methods collectively enable the scalable preparation of 5-But-2-enyl-2,3,4-trihydroxybenzaldehyde for applications in pharmaceuticals, fine chemicals, and natural product synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various halogenating agents, sulfonating agents, etc.
Major Products Formed
Oxidation: 5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzoic acid
Reduction: 5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzyl alcohol
Substitution: Depending on the substituent introduced, various derivatives can be formed.
Scientific Research Applications
5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer pathways, leading to its therapeutic effects.
Signal Transduction: It may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
The trihydroxy configuration (2,3,4-OH) increases hydrogen-bonding capacity and acidity relative to mono- or dihydroxy analogs. This contrasts with 5-nitrovanillin, where the nitro group reduces electron density at the aromatic ring, altering reactivity .
Physicochemical Properties :
- Lipophilicity : The but-2-enyl chain likely elevates logP compared to vanillin (predicted logP ~1.5 vs. 0.8 for vanillin).
- Solubility : The three hydroxyl groups may improve aqueous solubility relative to 5-phenyldecane (logP ~7.2), a fully hydrophobic compound .
Biological Relevance: Trihydroxybenzaldehydes are associated with antioxidant activity due to radical scavenging by phenolic OH groups. The but-2-enyl chain might enhance bioavailability by balancing hydrophilicity and lipid solubility.
Biological Activity
5-But-2-enyl-2,3,4-trihydroxybenzaldehyde is a compound derived from the structural modification of trihydroxybenzaldehyde, which is known for its diverse biological activities. This article explores the biological activity of 5-but-2-enyl-2,3,4-trihydroxybenzaldehyde, focusing on its antioxidant, antimicrobial, and anticancer properties.
Molecular Structure
The molecular formula of 5-but-2-enyl-2,3,4-trihydroxybenzaldehyde is . The presence of multiple hydroxyl groups contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C12H14O4 |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 5-but-2-enyl-2,3,4-trihydroxybenzaldehyde |
Antioxidant Activity
5-But-2-enyl-2,3,4-trihydroxybenzaldehyde exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related damage in cells. Studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential protective effects against various diseases linked to oxidative stress.
Antimicrobial Properties
Research indicates that 5-but-2-enyl-2,3,4-trihydroxybenzaldehyde possesses antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro assays demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include induction of apoptosis (programmed cell death) and cell cycle arrest at specific phases.
Case Studies
- Antioxidant Effects : A study conducted on cellular models showed that treatment with 5-but-2-enyl-2,3,4-trihydroxybenzaldehyde significantly reduced oxidative stress markers compared to untreated controls.
- Antimicrobial Activity : In a comparative study against standard antibiotics, 5-but-2-enyl-2,3,4-trihydroxybenzaldehyde exhibited comparable or superior activity against E. coli, suggesting its potential as a natural antimicrobial agent.
- Anticancer Activity : Research published in a peer-reviewed journal indicated that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM, showcasing its potential as a lead compound for further development in cancer therapy.
The biological activities of 5-but-2-enyl-2,3,4-trihydroxybenzaldehyde are attributed to its ability to interact with various biological targets:
- Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and affects membrane integrity.
- Anticancer Mechanism : It modulates signaling pathways involved in cell survival and apoptosis.
Q & A
Q. Table 1: Example Synthesis Parameters
| Starting Material | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 2,3,4-Trihydroxybenzaldehyde | But-2-enyl bromide | K₂CO₃, DMF, 80°C | ~65-75 |
Advanced Reaction Optimization
Q: How can researchers optimize reaction conditions to enhance yield during multi-step synthesis? A: Systematic optimization using factorial design or response surface methodology (RSM) is recommended. Variables such as solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loading (e.g., K₂CO₃ concentration) should be tested. For instance, increasing DMF volume from 10 mL to 15 mL improved yield by 12% in analogous benzaldehyde derivatives .
Basic Structural Characterization
Q: Which spectroscopic techniques are most effective for characterizing this compound? A: A combination of ¹H/¹³C NMR (to confirm substituent positions), FT-IR (for hydroxyl and carbonyl groups), and mass spectrometry (for molecular weight validation) is essential. For example, hydroxyl groups typically show IR absorption at 3200–3500 cm⁻¹, while aldehydes exhibit a strong peak near 1700 cm⁻¹ .
Advanced Computational Modeling
Q: How do computational models predict the compound’s reactivity in different solvents? A: Density Functional Theory (DFT) simulations can predict solvation effects and reaction pathways. For example, polar solvents like water stabilize the aldehyde group via hydrogen bonding, increasing electrophilicity. PubChem data for similar compounds (e.g., 5-Fluoro-2-hydroxybenzaldehyde) show solvent-dependent reactivity trends .
Stability and Storage Protocols
Q: What protocols ensure the compound’s stability during storage? A: Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Avoid exposure to light, as conjugated dienes (butenyl groups) are prone to photodegradation. Stability studies on analogous aldehydes show <5% degradation over six months under these conditions .
Bioactivity Experimental Design
Q: How can researchers design experiments to evaluate its bioactivity? A: Use in vitro assays (e.g., enzyme inhibition or antimicrobial tests) with controlled variables:
- Positive controls : Known inhibitors (e.g., quercetin for antioxidant assays).
- Concentration range : 1–100 µM to establish dose-response curves.
- Replicates : Triplicate measurements to ensure reproducibility.
Refer to studies on 3-Chloro-4-hydroxybenzaldehyde for methodological templates .
Data Contradiction Analysis
Q: How to address discrepancies in biological assay results across studies? A: Conduct a meta-analysis to identify confounding variables:
- Sample purity : HPLC validation (>95% purity required).
- Assay conditions : pH, temperature, and solvent (e.g., DMSO vs. ethanol).
For example, conflicting antioxidant data in similar aldehydes were traced to DMSO-induced radical scavenging interference .
Environmental Impact Assessment
Q: What methodologies assess ecological impact when disposing of the compound? A: Follow OECD guidelines for persistence, bioaccumulation, and toxicity (PBT) :
- Persistence : Use biodegradation tests (e.g., OECD 301F).
- Toxicity : Daphnia magna or algae growth inhibition assays.
Note: Current data gaps require extrapolation from structurally related compounds (e.g., 4-Hydroxybenzaldehyde) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
